

A Technical Guide to the Physical Properties of 1-Stearoyl-rac-glycerol

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Compound of Interest

Compound Name: 1-Stearoyl-rac-glycerol

Cat. No.: B077188

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol, also known as 1-monostearin, is a monoacylglycerol consisting of a glycerol molecule esterified with stearic acid at the rac-1 position. This lipophilic molecule is of significant interest in the pharmaceutical and food industries, primarily utilized as an emulsifier, stabilizer, and a key component in the formulation of various drug delivery systems, including nanoparticles and microemulsions. A thorough understanding of its physical properties is paramount for formulation development, ensuring product stability, and predicting its behavior in biological systems. This technical guide provides an in-depth overview of the core physical properties of **1-Stearoyl-rac-glycerol**, supplemented with detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **1-Stearoyl-rac-glycerol** are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General Properties of 1-Stearoyl-rac-glycerol

Property	Value	Source(s)
Synonyms	1-Monostearin, rac-Glycerol 1-stearate, DL- α -Stearin	[1]
Molecular Formula	C ₂₁ H ₄₂ O ₄	[2]
Molecular Weight	358.56 g/mol	[2][3]
Appearance	White or yellowish waxy solid	[4]
Physical State	Solid powder	[2][3]
Storage Temperature	-20°C	[3][4]

Table 2: Physicochemical Data of 1-Stearoyl-rac-glycerol

Property	Value	Source(s)
Melting Point	55-60 °C	[4]
Density	0.97 g/cm ³	[4]
Boiling Point	410.96 °C (estimated)	[4]
Refractive Index	1.4400 (estimated)	[4]
HLB Value	3.8	[4]

Table 3: Solubility Profile of 1-Stearoyl-rac-glycerol

Solvent	Solubility	Source(s)
Hot Organic Solvents	Soluble	[4]
Hot Water	Soluble	[4]
Ethanol	Slightly soluble	[4]
Aliphatic Solvents	Insoluble	[4]
Chloroform	50 mg/mL	[5]
DMSO	100 mg/mL (with sonication)	[6]

Experimental Protocols

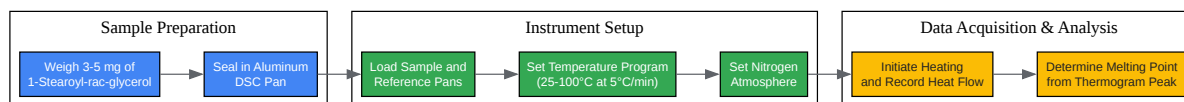
Detailed methodologies for determining the key physical properties of **1-Stearoyl-rac-glycerol** are outlined below. These protocols are based on standard techniques for lipid analysis and can be adapted for specific laboratory settings.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly precise thermoanalytical technique used to determine the melting temperature (T_m) of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.^[7]

Methodology:

- **Sample Preparation:** Accurately weigh 3-5 mg of **1-Stearoyl-rac-glycerol** into a standard aluminum DSC pan.
- **Instrument Setup:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Set the initial temperature to 25°C.
 - Program a heating ramp from 25°C to 100°C at a rate of 5°C/min.
 - Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidation.
- **Data Acquisition:** Initiate the heating program and record the heat flow as a function of temperature.
- **Data Analysis:** The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset temperature of the peak can also be reported.



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Workflow for Melting Point Determination by DSC.

Determination of Solubility

This protocol describes a general method for determining the solubility of **1-Stearoyl-rac-glycerol** in a given solvent.

Methodology:

- Sample Preparation: Add an excess amount of **1-Stearoyl-rac-glycerol** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved **1-Stearoyl-rac-glycerol** using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or gravimetric analysis after solvent evaporation.
- Calculation: Express the solubility as mg/mL or mol/L.

Characterization of Crystal Structure by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for elucidating the solid-state organization of crystalline materials like **1-Stearoyl-rac-glycerol**.^[8]

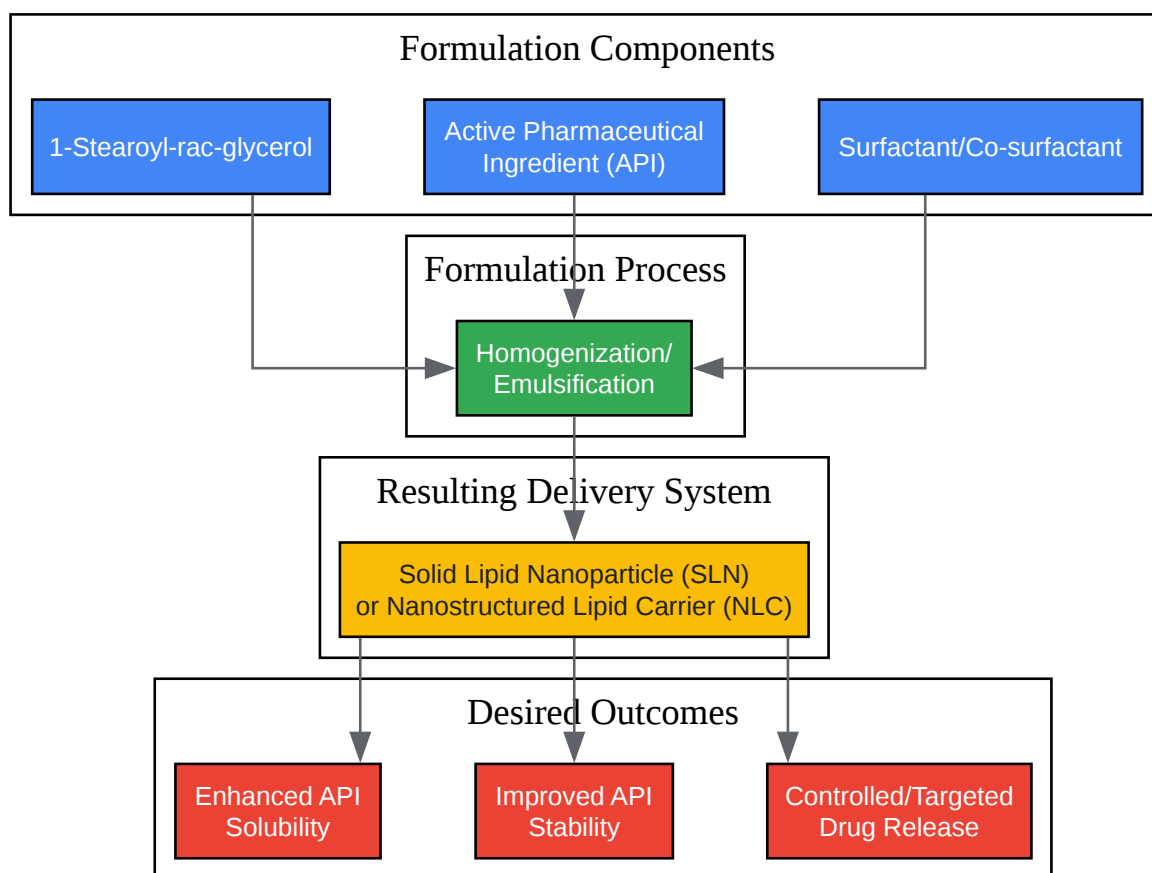
Methodology:

- **Sample Preparation:** The powdered sample of **1-Stearoyl-rac-glycerol** is carefully mounted on a sample holder.
- **Instrument Setup:**
 - Place the sample holder in the XRD instrument.
 - Use a monochromatic X-ray source (e.g., Cu K α radiation).
 - Set the instrument to scan over a specific range of 2θ angles (e.g., 2° to 40°).
- **Data Acquisition:** The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
- **Data Analysis:** The resulting diffraction pattern, with its characteristic peaks, provides information about the crystal lattice parameters and polymorphic form of the material.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence to suggest the direct involvement of **1-Stearoyl-rac-glycerol** in specific intracellular signaling pathways. Its primary roles are understood to be in the physical and chemical aspects of formulations and as a metabolic intermediate.

The logical relationship in its application in drug delivery can be visualized as follows:



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Logical Flow of **1-Stearoyl-rac-glycerol** in Drug Delivery Systems.

This diagram illustrates how **1-Stearoyl-rac-glycerol**, as a key lipid component, is processed with an active pharmaceutical ingredient and surfactants to form a nanoparticle-based drug delivery system. This formulation leads to improved drug solubility, stability, and controlled release profiles.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **1-Stearoyl-rac-glycerol**. The tabulated data offers a quick and accessible reference for its physicochemical characteristics, while the described experimental protocols provide a practical framework for its analysis in a laboratory setting. The visualizations of experimental workflow and logical application aim to enhance the understanding of its practical use. This information is critical for scientists and researchers engaged in the development of pharmaceuticals and other advanced materials where the precise control of physical properties is essential for performance and efficacy.

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